molecular formula C7H6ClF4N B13505769 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride

Cat. No.: B13505769
M. Wt: 215.57 g/mol
InChI Key: SJCCILUXOOAPMP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of four fluorine atoms and a methyl group attached to the benzene ring, along with an amino group that is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride typically involves the fluorination of 4-methylaniline. One common method is the reaction of 4-methylaniline with a fluorinating agent such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitroanilines .

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a methyl group.

    2,3,5,6-Tetrafluoro-4-hydroxyaniline: Contains a hydroxyl group instead of a methyl group.

    2,3,5,6-Tetrafluorobenzaldehyde: An aldehyde derivative with similar fluorination pattern .

Uniqueness

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The combination of fluorine atoms and a methyl group provides distinct electronic and steric properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C7H6ClF4N

Molecular Weight

215.57 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methylaniline;hydrochloride

InChI

InChI=1S/C7H5F4N.ClH/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h12H2,1H3;1H

InChI Key

SJCCILUXOOAPMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)N)F)F.Cl

Origin of Product

United States

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